2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminobenzoxazole with an appropriate methyl-substituted aniline under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzoxazole compounds .
Scientific Research Applications
2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with various molecular targets and pathways:
Antibacterial and Antifungal Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Shares a similar benzoxazole core but lacks the aniline substitution.
2-Amino-6-methylbenzothiazole: Contains a benzothiazole ring instead of a benzoxazole ring.
2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline: Similar structure but with different substitution patterns.
Uniqueness
2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl substitutions enhance its stability and reactivity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-6-7-13-14(8-9)18-15(17-13)11-4-3-5-12(16)10(11)2/h3-8H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCAPZALPNDHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=CC=C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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